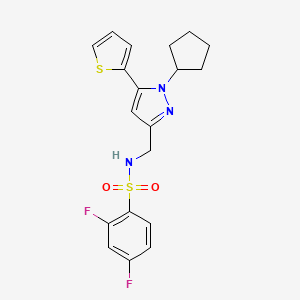
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19F2N3O2S2 and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,4-difluorobenzenesulfonamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrazole ring , a cyclopentyl group , and a sulfonamide moiety . Its molecular formula is C21H22F2N3O2S, with a molecular weight of approximately 419.53 g/mol. The presence of fluorine atoms and the thiophene ring enhances its pharmacological properties, contributing to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22F2N3O2S |
| Molecular Weight | 419.53 g/mol |
| Structural Features | Pyrazole, Cyclopentyl, Thiophene, Sulfonamide |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Starting materials are reacted under controlled conditions to form the pyrazole structure.
- Introduction of Functional Groups : The cyclopentyl and thiophene groups are introduced through nucleophilic substitution reactions.
- Final Coupling Reactions : The sulfonamide moiety is attached to yield the final compound.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). A study on sulfonamide-containing pyrazole derivatives demonstrated their ability to block COX-2 in vitro and in vivo, leading to reduced inflammation and pain .
Neuropharmacological Effects
This compound acts as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), suggesting potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety . The modulation of neurotransmitter systems is crucial for developing therapeutic agents targeting mental health conditions.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the functional groups significantly affect the biological activity of the compound. For example:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and receptor binding affinity.
- Cyclopentyl Group : This group contributes to the overall stability and interaction profile of the molecule.
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have shown reduced inflammation markers and improved behavioral outcomes in models of anxiety .
- Clinical Trials : Some derivatives are currently undergoing clinical trials for their efficacy in treating rheumatoid arthritis, showcasing their therapeutic potential .
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S2/c20-13-7-8-19(16(21)10-13)28(25,26)22-12-14-11-17(18-6-3-9-27-18)24(23-14)15-4-1-2-5-15/h3,6-11,15,22H,1-2,4-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCBUSZYAKFQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













